

Commercial Availability and Technical Guide for THP-PEG16-alcohol

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Compound of Interest

Compound Name: THP-PEG16-alcohol

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An In-depth Technical Resource for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, chemical properties, and applications of **THP-PEG16-alcohol**, a bifunctional linker molecule increasingly utilized in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to THP-PEG16-alcohol

THP-PEG16-alcohol is a heterobifunctional linker composed of a polyethylene glycol (PEG) chain with sixteen repeating ethylene glycol units. One terminus of the PEG chain is a hydroxyl group (-OH), while the other is protected by a tetrahydropyranyl (THP) group. The THP group serves as a stable protecting group for the alcohol, which can be readily removed under acidic conditions to reveal a reactive hydroxyl group.[1][2][3] The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting conjugate molecules.[4] [5]

The primary application of **THP-PEG16-alcohol** and similar PEG-based linkers is in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy,



influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Commercial Availability

THP-PEG16-alcohol is commercially available from specialized chemical suppliers. The following table summarizes the available information from identified vendors.

Supplier	Catalog Number	Molecular Formula	Molecular Weight	Additional Information
Alfa Chemistry	ACMA00017665	C37H74O18	806.97	Inquiry for purchase
ChemicalBook	CB83050783	Not specified	Not specified	Provides a general entry for the compound

Physicochemical Properties

While detailed experimental data for **THP-PEG16-alcohol** is not widely published, its properties can be inferred from its structure.

Property	Value/Description
Structure	A linear PEG chain of 16 ethylene glycol units with one terminal hydroxyl group and one terminal THP ether.
Solubility	Expected to be soluble in a range of organic solvents and to possess some water solubility due to the PEG chain.
Stability	The THP ether is stable to basic conditions, nucleophiles, and many reducing and oxidizing agents. It is labile to acidic conditions.

Experimental Protocols



The following are generalized protocols for the use of THP-PEG-alcohol linkers in the synthesis of PROTACs. These may require optimization for specific target proteins and E3 ligase ligands.

Deprotection of the THP Group

The THP protecting group must be removed to allow for conjugation of the linker to another molecule.

Reagents and Materials:

- THP-PEG16-alcohol
- Acid catalyst (e.g., p-toluenesulfonic acid (p-TSA), pyridinium p-toluenesulfonate (PPTS), or mild aqueous acid)
- Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)
- Stirring apparatus
- Reaction monitoring equipment (e.g., TLC or LC-MS)

Procedure:

- Dissolve the THP-PEG16-alcohol in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Add a catalytic amount of the acid catalyst.
- Stir the reaction at room temperature.
- Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Upon completion, quench the reaction with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).
- Extract the product with an appropriate organic solvent.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.



• Purify the resulting diol-PEG16 product by flash column chromatography if necessary.

PROTAC Synthesis via Amide Coupling

This protocol describes the coupling of a carboxylic acid-functionalized ligand (for either the target protein or the E3 ligase) to one end of the deprotected PEG linker, followed by activation of the other hydroxyl group for coupling to the second ligand.

Step 1: Monofunctionalization of the PEG Diol This step is often performed with a large excess of the PEG diol to favor the formation of the mono-substituted product.

Step 2: Coupling to the First Ligand Reagents and Materials:

- HO-PEG16-OH (deprotected linker)
- Carboxylic acid-functionalized ligand (Ligand-COOH)
- Coupling agent (e.g., HATU, HBTU)
- Base (e.g., DIPEA)
- Anhydrous DMF
- Inert atmosphere

Procedure:

- Dissolve the Ligand-COOH, coupling agent, and base in anhydrous DMF under an inert atmosphere.
- Add the HO-PEG16-OH to the reaction mixture.
- Stir the reaction at room temperature until completion, monitoring by LC-MS.
- Purify the resulting Ligand-PEG16-OH conjugate by preparative HPLC.

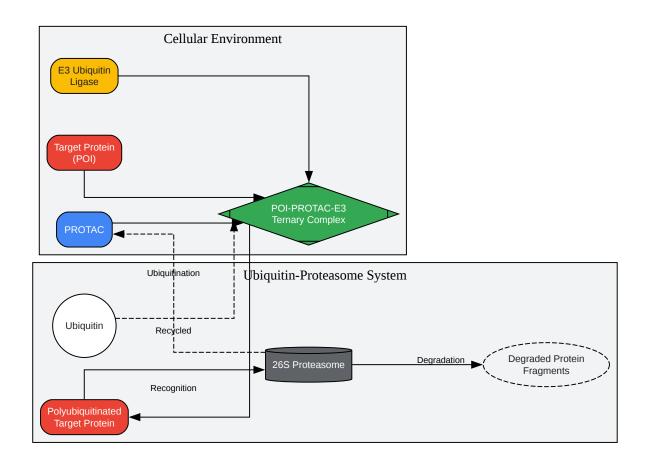
Step 3: Activation and Coupling to the Second Ligand The remaining terminal hydroxyl group of the Ligand-PEG16-OH conjugate can be activated (e.g., by conversion to a tosylate or



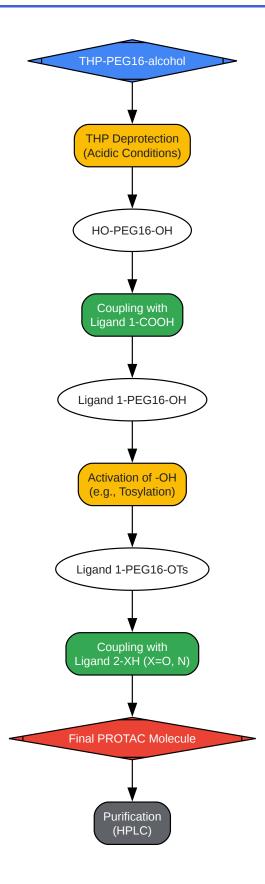
mesylate) or directly coupled to the second ligand, which may have a complementary functional group (e.g., an amine for another amide bond formation).

Visualizations PROTAC-Mediated Protein Degradation Pathway









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